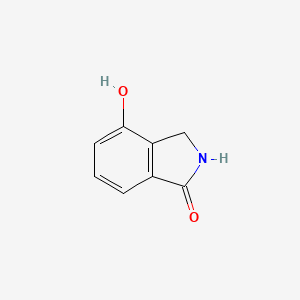

4-Hydroxy-2,3-dihydroisoindol-1-one

Übersicht

Beschreibung

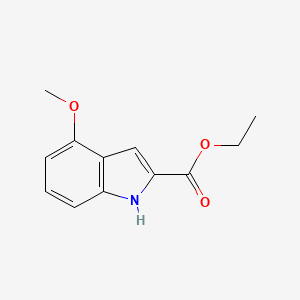

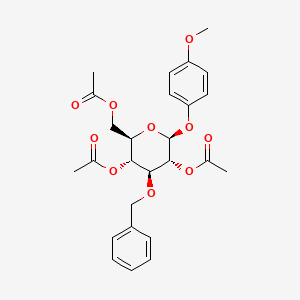

4-Hydroxy-2,3-dihydroisoindol-1-one is a chemical compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 . It is a solid substance that is white to light yellow in color .

Synthesis Analysis

4-Hydroxy-2,3-dihydroisoindol-1-one can be synthesized by a variety of methods. One commonly used method is to react indolin-1-one with catechol in the presence of an oxidant . Another synthesis method involves the addition of alkyllithium (such as s-BuLi, n-BuLi, MeLi or i-PrLi) to the carbonyl group, followed by lactam ring opening and, finally, an intramolecular cyclization leading to the target compounds .Molecular Structure Analysis

The InChI code for 4-Hydroxy-2,3-dihydroisoindol-1-one is 1S/C8H7NO2/c10-7-3-1-2-5-6(7)4-9-8(5)11/h1-3,10H,4H2,(H,9,11) . This indicates that the compound has a cyclic structure with a hydroxy group attached.Physical And Chemical Properties Analysis

4-Hydroxy-2,3-dihydroisoindol-1-one is a solid at room temperature . It is soluble in organic solvents such as ethanol, dimethyl amide, and dichloromethane, but insoluble in water . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen

Conversion Methodologies and Applications

- One-Pot Direct Conversion: A methodology for the one-pot direct conversion of 2,3-epoxy alcohols into enantiomerically pure 4-hydroxy-4,5-dihydroisoxazole 2-oxides demonstrates the potential for room temperature synthesis. This process is scalable and can be separated into isomers, showing application in producing complex organic compounds (Marotta et al., 2001).

Structural and Chemical Properties

- Selective Monopropargylation: The selective monopropargylation of enantiomerically pure C(2)-symmetrical hexa-1,5-diene-3,4-diol, followed by ring-closing enyne metathesis, indicates unique chemical properties that can lead to single stereoisomers of dihydropyrans (Schmidt & Staude, 2009).

Biomedical Applications

- Oxidation and Reduction Catalysis: The catalysis of oxidation and reduction of 4-hydroxyalkenals by human alcohol dehydrogenases highlights potential applications in understanding and manipulating metabolic pathways (Sellin et al., 1991).

- Tissue Engineering: Polyhydoxyalkanoates (PHA), including compounds like poly 4-hydroxybutyrate (P4HB), have significant applications in tissue engineering for medical devices and repair mechanisms (Chen & Wu, 2005).

Industrial and Environmental Applications

- Microbial Production of Diols: The microbial production of diols, which includes compounds with hydroxyl groups, underscores their role as platform green chemicals in various industrial applications (Zeng & Sabra, 2011).

- Defense Chemicals in Gramineae: Hydroxamic acids, including 4-hydroxy-1,4-benzoxazin-3-ones, play a major role in the defense of cereals against pests and diseases, indicating their importance in agricultural science (Niemeyer, 1988).

Analytical and Sensor Applications

- Colorimetric Assay of Lipid Peroxidation: The reaction of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals under specific conditions, forming a stable chromophore, highlights applications in analytical chemistry, specifically in assays for lipid peroxidation (Gérard-Monnier et al., 1998).

Synthesis and Chemical Transformations

- Synthesis of Hydroxytyrosol: The synthesis of hydroxytyrosol, a phenolic compound found in olive oil, illustrates the potential for creating bioactive compounds and understanding their bioavailability and metabolism (Tuck et al., 2000).

Wirkmechanismus

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Eigenschaften

IUPAC Name |

4-hydroxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-7-3-1-2-5-6(7)4-9-8(5)11/h1-3,10H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPNRRNEGMKIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467694 | |

| Record name | 4-hydroxy-2,3-dihydroisoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2,3-dihydroisoindol-1-one | |

CAS RN |

366453-21-6 | |

| Record name | 4-hydroxy-2,3-dihydroisoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine](/img/structure/B1589213.png)

![Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589215.png)

![(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1589229.png)